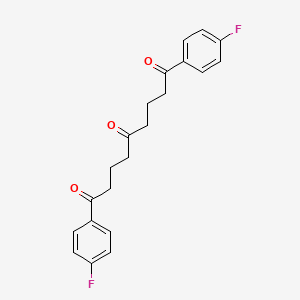
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a chemical compound with the molecular formula C21H20F2O3. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a nonane backbone with three ketone functionalities at positions 1, 5, and 9 .
Mechanism of Action
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
Biochemical Analysis
Biochemical Properties
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione plays a significant role in biochemical reactions, particularly as an impurity intermediate of Ezetimibe, a cholesterol absorption inhibitor . This compound interacts with enzymes and proteins involved in cholesterol metabolism. The nature of these interactions includes binding to specific sites on enzymes, thereby influencing their activity. For instance, it may inhibit or activate enzymes that are crucial for cholesterol absorption and metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, it can affect cell signaling pathways that regulate cholesterol uptake and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cholesterol metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cholesterol metabolism and other cellular processes. Toxic or adverse effects may be observed at very high doses, including potential damage to liver and other organs involved in lipid metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate the synthesis, absorption, and storage of cholesterol. These interactions can influence metabolic flux and alter the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues involved in cholesterol metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione involves multiple steps, typically starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with a suitable nonane derivative under controlled conditions to form the desired trione structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione has diverse applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in the context of Ezetimibe.
Industry: Utilized in the quality control and assurance processes during the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: A cholesterol absorption inhibitor with a similar structure but different functional groups.
1,9-Bis(4-chlorophenyl)nonane-1,5,9-trione: A similar compound with chlorine substituents instead of fluorine.
1,9-Bis(4-methylphenyl)nonane-1,5,9-trione: A similar compound with methyl substituents instead of fluorine.
Uniqueness
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
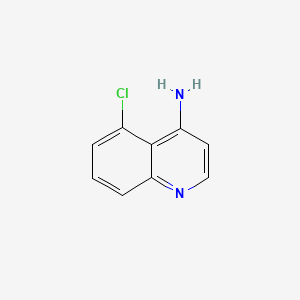
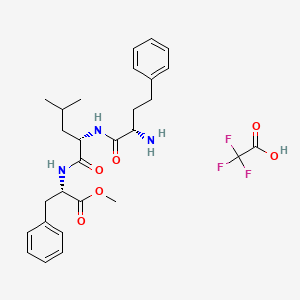
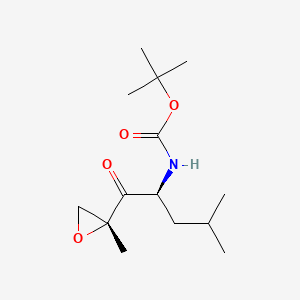
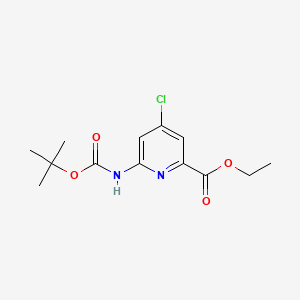
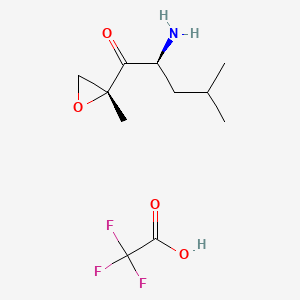

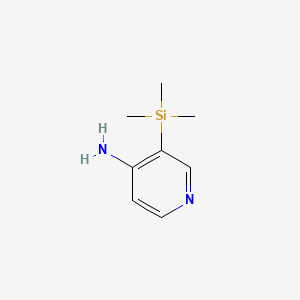
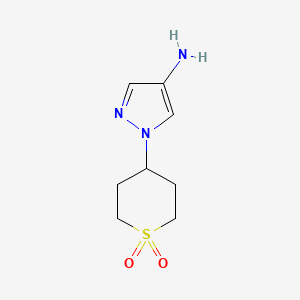
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
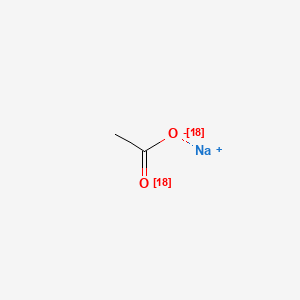
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
